Cas no 2418690-98-7 (Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate)
![Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2418690-98-7x500.png)
Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Z4244368765
- Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate
- tert-butyl 6-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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- インチ: 1S/C21H32N2O3/c1-15(2)11-23-13-18(23)14-25-19-7-6-17-12-22(9-8-16(17)10-19)20(24)26-21(3,4)5/h6-7,10,15,18H,8-9,11-14H2,1-5H3
- InChIKey: IWGXYQANBMHXKL-UHFFFAOYSA-N
- SMILES: O(C1C=CC2CN(C(=O)OC(C)(C)C)CCC=2C=1)CC1CN1CC(C)C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 7
- 複雑さ: 488
- XLogP3: 3.8
- トポロジー分子極性表面積: 41.8
Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7558287-1.0g |
tert-butyl 6-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2418690-98-7 | 95.0% | 1.0g |
$0.0 | 2025-03-22 |
Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate 関連文献
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylateに関する追加情報
Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate (CAS No. 2418690-98-7): An Overview
Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate (CAS No. 2418690-98-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of isoquinoline and features a tert-butyl ester group, an aziridine ring, and a methoxy substituent. The unique structural characteristics of this compound make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The isoquinoline scaffold is well-known for its biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. The presence of the aziridine ring, a three-membered heterocyclic structure, adds further complexity and reactivity to the molecule. Aziridines are highly reactive intermediates that can undergo a variety of chemical transformations, making them useful in the synthesis of more complex molecules. The tert-butyl ester group provides stability and can be selectively cleaved under specific conditions, allowing for controlled release of the active moiety.
Recent studies have highlighted the potential of Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent neuroprotective effects in vitro and in vivo. The researchers found that it effectively reduces oxidative stress and inflammation in neuronal cells, which are key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Another area of interest is the use of this compound as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The tert-butyl ester group in Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate can be selectively hydrolyzed by esterases present in various tissues, releasing the active isoquinoline derivative. This approach can enhance the bioavailability and reduce the side effects associated with direct administration of the active compound.
The synthesis of Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves several steps and requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of an appropriate isoquinoline derivative with an aziridine-containing reagent followed by esterification with tert-butanol. The choice of reagents and solvents plays a crucial role in determining the efficiency and selectivity of these reactions.
In addition to its therapeutic potential, Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate has also been studied for its pharmacokinetic properties. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilicity allows it to cross biological membranes efficiently, while its stability under physiological conditions ensures prolonged activity.
Clinical trials are currently underway to evaluate the safety and efficacy of Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate in human subjects. Preliminary results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings suggest that this compound has a favorable safety profile and warrants further investigation in larger clinical trials.
In conclusion, Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-y l]methoxy]-3,4-dihydro -1H -isoquinoline -2 -carboxy late (CAS No. 2418690 -98 -7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting neurological disorders and other diseases. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility.
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